molecular formula C10H15Cl2N3 B1421444 N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 102880-53-5

N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1421444
CAS No.: 102880-53-5
M. Wt: 248.15 g/mol
InChI Key: XIFKUDUTVDGTAF-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 2-Bromo-1H-benzimidazole
  • 6-Bromo-1H-benzimidazole

Uniqueness

N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the N-methyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2;;/h3-6,11H,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFKUDUTVDGTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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